molecular formula C14H21NO B2851213 (1-(2-Methylbenzyl)piperidin-4-yl)methanol CAS No. 1241540-15-7

(1-(2-Methylbenzyl)piperidin-4-yl)methanol

Cat. No.: B2851213
CAS No.: 1241540-15-7
M. Wt: 219.328
InChI Key: SGWYIBQKVGDHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2-Methylbenzyl)piperidin-4-yl)methanol: is a chemical compound with the molecular formula C14H21NO . It belongs to the class of organic compounds known as piperidines, which are characterized by a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Methylbenzyl)piperidin-4-yl)methanol typically involves the reaction of 2-methylbenzyl chloride with piperidin-4-ylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by distillation or crystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

(1-(2-Methylbenzyl)piperidin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include or .

    Reduction: Reducing agents such as or are often used.

    Substitution: Reagents such as or can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

(1-(2-Methylbenzyl)piperidin-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (1-(2-Methylbenzyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1-(2-Methylbenzyl)piperidin-4-yl)amine
  • (1-(2-Methylbenzyl)piperidin-4-yl)ketone
  • (1-(2-Methylbenzyl)piperidin-4-yl)aldehyde

Uniqueness

(1-(2-Methylbenzyl)piperidin-4-yl)methanol is unique due to its specific structure, which combines a piperidine ring with a benzyl group and a hydroxyl group. This unique combination of functional groups gives the compound distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

(1-(2-Methylbenzyl)piperidin-4-yl)methanol is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a piperidine ring substituted with a 2-methylbenzyl group and a hydroxymethyl group, making it a candidate for various pharmacological applications. Research indicates that it may exhibit antioxidant , neuroprotective , and antimicrobial properties, among others.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C13H17NO\text{C}_{13}\text{H}_{17}\text{N}\text{O}

This compound's unique substitution pattern on the piperidine ring is believed to influence its biological activity significantly.

Antioxidant Properties

Research suggests that this compound may possess antioxidant properties . Similar compounds have demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders.

Neuroprotective Effects

Piperidine derivatives are often studied for their interactions with neurotransmitter systems. Preliminary studies indicate that this compound could have neuroprotective effects , potentially making it useful in treating conditions like Alzheimer's disease and Parkinson's disease .

Antimicrobial Activity

Some studies have reported antimicrobial activity associated with piperidine derivatives. This compound may exhibit similar properties, potentially effective against various bacterial strains .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is beneficial to compare it with structurally related compounds. The following table summarizes some of these comparisons:

Compound NameStructure TypeNotable Activity
2-MethylpiperidinePiperidine derivativeNeuroactive properties
N-BenzylpiperidinePiperidine derivativeAntidepressant effects
1-(Phenyl)piperidin-4-olHydroxypiperidineAntimicrobial activity
(R)-N-Boc-piperidin-4-amineProtected aminePrecursor for drug synthesis

The unique substitution pattern of this compound may confer distinct biological activities compared to these related compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of piperidine derivatives, including this compound. For instance, a study published in Pharmaceutical Biology evaluated various monomeric alkaloids for their antibacterial properties, noting significant activity against both Gram-positive and Gram-negative bacteria .

Another research article highlighted the neuroprotective potential of benzylpiperidines, suggesting that modifications in the structure can enhance efficacy against cognitive decline associated with aging .

Properties

IUPAC Name

[1-[(2-methylphenyl)methyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-12-4-2-3-5-14(12)10-15-8-6-13(11-16)7-9-15/h2-5,13,16H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWYIBQKVGDHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.